1-(4-chlorobenzyl)-N'-[(E)-(2,4-dimethylphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole core with 4-chlorobenzyl chloride under basic conditions.
Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with the aldehyde: Finally, the carbohydrazide is condensed with 2,4-dimethylbenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide
- 1-(4-Chlorobenzyl)-N’~3~-(2,4-dimethylphenyl)-1H-pyrazole-3-carbohydrazide
Uniqueness
1-(4-CHLOROBENZYL)-N’~3~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both chlorobenzyl and dimethylphenyl groups. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H19ClN4O |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4-dimethylphenyl)methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19ClN4O/c1-14-3-6-17(15(2)11-14)12-22-23-20(26)19-9-10-25(24-19)13-16-4-7-18(21)8-5-16/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
DRLFBTLJXHUKIZ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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